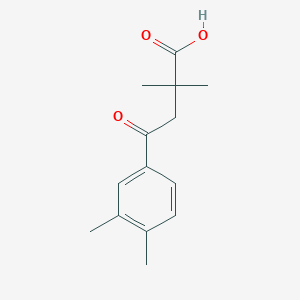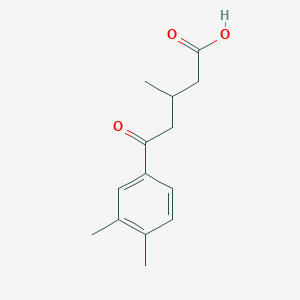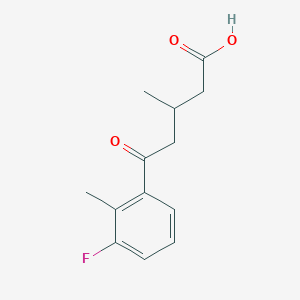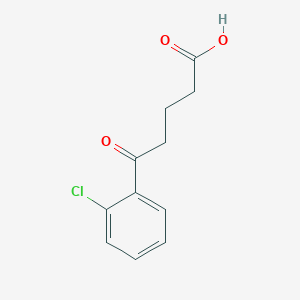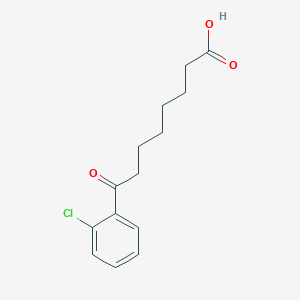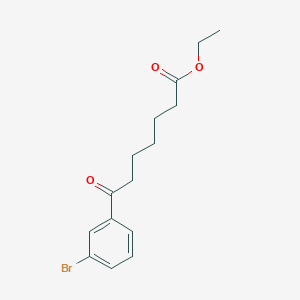
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, also known as EMTV, is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. EMTV is a novel compound that has been developed to serve as a building block for the synthesis of other compounds, as well as to be used as a tool to study biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, as a thiophene derivative, has been studied for its potential anticancer properties. Thiophene derivatives are known to exhibit a range of pharmacological activities, including anticancer effects . The compound’s structure allows for interaction with biological targets that may be involved in cancer progression, making it a candidate for further drug development and research into cancer therapeutics.
Organic Electronics: Semiconductor Applications
In the field of organic electronics, thiophene-based molecules, like Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, play a crucial role in the development of organic semiconductors . These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible and wearable electronic devices.
Material Science: Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate could be explored for its effectiveness in protecting metals and alloys from corrosion, which is vital for extending the life of materials used in various industries.
Pharmaceutical Development: Anti-inflammatory and Analgesic Effects
The structural similarity of Ethyl 5-(4-methylthiophenyl)-5-oxovalerate to other thiophene-containing drugs suggests potential anti-inflammatory and analgesic applications . This compound could be synthesized and tested for its efficacy in reducing inflammation and pain, contributing to the development of new therapeutic agents.
Enzyme Inhibition: Urease Inhibition
Research has indicated that certain thiophene derivatives show excellent urease inhibition activity . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate may have applications in the design of urease inhibitors, which are important in the treatment of diseases caused by urease-producing bacteria.
Antimicrobial Activity: Antibacterial and Antifungal Applications
Thiophene compounds have been reported to possess antimicrobial properties, including antibacterial and antifungal activities . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate could be investigated for its potential use in combating microbial infections, either as a standalone agent or as a part of combination therapies.
Neuropharmacology: Anti-anxiety and Antipsychotic Potential
Given the therapeutic importance of thiophene derivatives in neuropharmacology, Ethyl 5-(4-methylthiophenyl)-5-oxovalerate might be explored for its anti-anxiety and antipsychotic effects . Its impact on central nervous system receptors could lead to new treatments for psychiatric disorders.
Agricultural Chemistry: Pesticide Development
The structural framework of thiophene derivatives has been utilized in the development of pesticides . Ethyl 5-(4-methylthiophenyl)-5-oxovalerate could be synthesized and tested for its effectiveness as a pesticide, offering a potential solution for crop protection against pests and diseases.
Mechanism of Action
- The primary targets of this compound are specific cellular components or molecules with which it interacts. Unfortunately, I don’t have specific information on the exact targets for this compound. However, in general, understanding the targets helps us predict its effects and potential side effects .
- Without specific data on this compound, we can’t provide precise details. However, most drugs work by binding to receptors, altering signaling pathways, or affecting enzymatic activity .
Target of Action
Mode of Action
properties
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)6-4-5-13(15)11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCNQQOXROBHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645599 |
Source


|
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate | |
CAS RN |
854859-01-1 |
Source


|
| Record name | Ethyl 4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854859-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


